molecular formula C31H34N6O6S2 B2748997 N-{[4-(2,5-dimethylphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide CAS No. 309968-56-7

N-{[4-(2,5-dimethylphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2748997
CAS No.: 309968-56-7
M. Wt: 650.77
InChI Key: UWDDPSBHMKOVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[4-(2,5-dimethylphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a 1,2,4-triazole derivative featuring a morpholine-sulfonyl group, a 2,5-dimethylphenyl substituent, and a carbamoylmethylsulfanyl linkage. This analysis compares its structural, synthetic, and functional attributes with analogous 1,2,4-triazole derivatives documented in recent literature.

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O6S2/c1-21-4-5-22(2)27(18-21)37-28(34-35-31(37)44-20-29(38)33-24-8-10-25(42-3)11-9-24)19-32-30(39)23-6-12-26(13-7-23)45(40,41)36-14-16-43-17-15-36/h4-13,18H,14-17,19-20H2,1-3H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDDPSBHMKOVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,5-dimethylphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group, and finally, the attachment of the morpholine and benzamide moieties. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,5-dimethylphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Functional groups on the benzamide or morpholine rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(2,5-dimethylphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The triazole ring and other functional groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The target compound’s core 1,2,4-triazole ring is substituted at positions 3, 4, and 5 with distinct functional groups (Figure 1). Key structural comparisons include:

Compound ID Substituents at Triazole Core Key Functional Groups Reference
Target Compound 4-(2,5-dimethylphenyl), 5-(carbamoylmethylsulfanyl), 3-(morpholine-sulfonylbenzamide) Morpholine-sulfonyl, carbamoyl, methyl N/A
6l () 4-(4-methoxyphenyl), 3-(thiophen-2-yl), 5-(trifluoromethylfuranmethylthio) Thiophene, trifluoromethylfuran
6s () 4-(4-methoxyphenyl), 3-(benzonitrile), 5-(benzothiazolylmethylthio) Benzonitrile, benzothiazole
955314-93-9 () 4-methyl, 5-(3-nitrobenzylsulfanyl), 3-(morpholinomethyl) Nitrobenzyl, morpholine
N-[(4-Amino-5-sulfanylidene-...) 4-amino, 5-sulfanylidene, 3-(4-methylbenzamide) Sulfanylidene, benzamide

Key Observations :

  • The morpholine-sulfonyl group in the target compound is rare among analogs but appears in 955314-93-9 (), suggesting enhanced solubility or target affinity due to sulfonyl’s polar nature .
  • The carbamoylmethylsulfanyl linkage is structurally unique compared to simpler alkyl/arylthio groups (e.g., 6l’s trifluoromethylfuranmethylthio), which may influence metabolic stability .
  • The 2,5-dimethylphenyl substituent at position 4 provides steric bulk and lipophilicity, contrasting with electron-donating groups like 4-methoxyphenyl in 6l and 6s .

Comparison with Analogous Syntheses :

  • 6l and 6s () : Synthesized via S-alkylation of triazole-thiols with halogenated heterocycles (e.g., 5-(trifluoromethyl)furan-2-ylmethyl bromide), yielding 80–93% .
  • 955314-93-9 () : Uses nitrobenzyl bromide for S-alkylation, highlighting the versatility of halogenated intermediates .
  • N-[(4-Amino-5-sulfanylidene-...) (): Features a sulfanylidene tautomer stabilized by intramolecular hydrogen bonding, confirmed via X-ray crystallography .

Spectroscopic Characterization

IR and NMR data are critical for confirming tautomeric forms and substituent integration:

Compound ID IR Features (cm⁻¹) NMR Confirmation Tautomerism Reference
Target Compound Expected: νC=S (~1250), νNH (~3300) 1H-NMR: Methyl/morpholine protons Thione tautomer dominant N/A
Compounds [7–9] () νC=S (1247–1255), νNH (3278–3414) 13C-NMR: Absence of C=O (1663–1682 cm⁻¹) Thione form confirmed
6l () Not reported 1H-NMR: Thiophen protons (δ 7.2–7.5) Not applicable

Key Insights :

  • The target compound’s thione tautomer is likely dominant, as evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S in analogs .
  • Morpholine-sulfonyl protons would resonate distinctively in 1H-NMR (δ 3.0–3.5 for morpholine CH2), similar to ’s morpholine derivatives .

Physicochemical Properties

  • Solubility: The morpholine-sulfonyl group likely improves aqueous solubility compared to non-polar analogs (e.g., 6l’s trifluoromethylfuran) .
  • Melting Points : Analogs with rigid substituents (e.g., 6s: 198–200°C) exhibit higher melting points than flexible derivatives (e.g., 6l: 125–128°C) . The target compound may trend similarly due to its aromatic and morpholine groups.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield Optimization Tips
Triazole cyclizationEthanol, 80°C, 18hMonitor via TLC (Rf = 0.5 in EtOAc)
Amide couplingEDC, DMF, RT, 6hUse excess EDC (1.5 eq)
SulfonationMorpholine-4-sulfonyl chloride, DCM, 0°CSlow reagent addition to control exotherm

Advanced: How to resolve contradictions in reported bioactivity data for structurally similar triazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from substituent effects or assay variability. Methodological approaches include:

  • Systematic SAR studies : Synthesize analogs with controlled variations (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl or altering triazole substituents) and test across standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
  • Statistical modeling : Apply Design of Experiments (DoE) to identify critical factors (e.g., logP, steric bulk) influencing activity .
  • Target validation : Use molecular docking (e.g., Glide software ) to compare binding affinities against proposed targets (e.g., kinase enzymes or microbial enzymes).

Basic: Which analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • NMR spectroscopy : Confirm regiochemistry of triazole substitution (e.g., 1H NMR: δ 8.2–8.5 ppm for triazole protons) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected m/z = 627.2) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm crystal packing interactions (e.g., CCDC depository protocols ).

Advanced: How to investigate the compound’s stability under physiological conditions?

  • pH-dependent stability assays : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Forced degradation studies : Expose to heat (60°C), light (UV irradiation), or oxidizing agents (H2O2) to identify degradation products .
  • Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to assess susceptibility to enzymatic breakdown .

Basic: What computational methods predict this compound’s target interactions?

  • Molecular docking : Glide (Schrödinger) provides high-accuracy pose prediction for enzyme active sites (e.g., rmsd < 2 Å in 67% of cases ).
  • Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bond acceptors near the morpholine sulfonyl group) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity risks .

Advanced: How to design experiments for elucidating the mechanism of action?

  • Cellular pathway analysis : Perform RNA-seq or proteomics on treated vs. untreated cells to identify differentially expressed genes/proteins .
  • Kinase profiling : Use kinase inhibition panels (e.g., Eurofins DiscoverX) to screen for off-target effects .
  • CRISPR-Cas9 knockout : Validate target engagement by knocking out putative targets (e.g., EGFR or mTOR) and assessing resistance .

Basic: What are the recommended handling and storage protocols?

  • Solubility : Use DMSO for biological assays (test up to 10 mM) or DMF for synthetic steps .
  • Storage : Store at –20°C under argon to prevent oxidation of the sulfanyl group .
  • Safety : Handle with nitrile gloves due to potential skin irritation (no acute toxicity data available) .

Advanced: How to address low yields in the final sulfonation step?

  • Reagent purity : Ensure morpholine-4-sulfonyl chloride is freshly distilled (>98% purity) .
  • Solvent optimization : Switch to dichloromethane (DCM) for better solubility of intermediates .
  • Catalysis : Test Lewis acids (e.g., ZnCl2) to accelerate sulfonyl transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.